molecular formula C24H9N15O12 B11119177 4,9,14-tris(2,4-dinitrophenyl)-3,4,5,8,9,10,13,14,15-nonazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene

4,9,14-tris(2,4-dinitrophenyl)-3,4,5,8,9,10,13,14,15-nonazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene

Cat. No.: B11119177
M. Wt: 699.4 g/mol
InChI Key: JBXGXBDYHKJOTI-UHFFFAOYSA-N
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Description

4,9,14-tris(2,4-dinitrophenyl)-3,4,5,8,9,10,13,14,15-nonazatetracyclo[103002,607,11]pentadeca-1(15),2,5,7,10,12-hexaene is a complex organic compound characterized by its intricate structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9,14-tris(2,4-dinitrophenyl)-3,4,5,8,9,10,13,14,15-nonazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene typically involves multiple steps, starting from simpler organic molecules. The process often includes nitration reactions to introduce nitro groups and cyclization reactions to form the tetracyclic structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring safety protocols are in place due to the handling of potentially hazardous reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4,9,14-tris(2,4-dinitrophenyl)-3,4,5,8,9,10,13,14,15-nonazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to direct the reactions towards the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4,9,14-tris(2,4-dinitrophenyl)-3,4,5,8,9,10,13,14,15-nonazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with specific properties, such as high stability and reactivity.

Mechanism of Action

The mechanism by which 4,9,14-tris(2,4-dinitrophenyl)-3,4,5,8,9,10,13,14,15-nonazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to engage in various chemical interactions, potentially altering the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H9N15O12

Molecular Weight

699.4 g/mol

IUPAC Name

4,9,14-tris(2,4-dinitrophenyl)-3,4,5,8,9,10,13,14,15-nonazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene

InChI

InChI=1S/C24H9N15O12/c40-34(41)10-1-4-13(16(7-10)37(46)47)31-25-19-20(26-31)22-24(30-33(28-22)15-6-3-12(36(44)45)9-18(15)39(50)51)23-21(19)27-32(29-23)14-5-2-11(35(42)43)8-17(14)38(48)49/h1-9H

InChI Key

JBXGXBDYHKJOTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2N=C3C4=NN(N=C4C5=NN(N=C5C3=N2)C6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-])C7=C(C=C(C=C7)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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